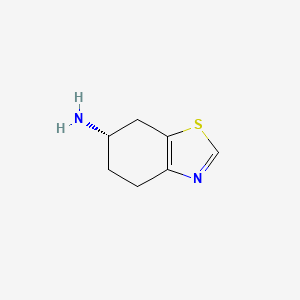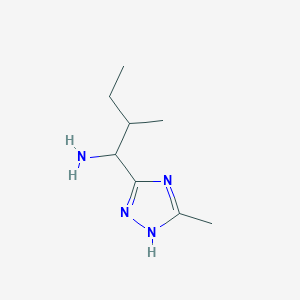![molecular formula C12H21NO5 B13218512 3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid](/img/structure/B13218512.png)
3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions often include mild heating to facilitate the formation of the Boc-protected amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Strong acids such as trifluoroacetic acid or hydrochloric acid are used for Boc deprotection.
Substitution: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in amide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected amines, amides, and esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[(tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid: Similar in structure but with a different ring system.
3-{(tert-butoxy)carbonylamino}oxolane-3-carboxylic acid: Contains a methyl group in place of one of the substituents.
(S)-2-((tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid: Used in the preparation of indole derivatives.
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-5,5-dimethyloxolane-3-carboxylic acid is unique due to its specific ring structure and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required .
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-10(2,3)18-9(16)13-12(8(14)15)6-11(4,5)17-7-12/h6-7H2,1-5H3,(H,13,16)(H,14,15) |
Clé InChI |
JMLXSBMPFUFRAE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CO1)(C(=O)O)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)




![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)



![(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B13218502.png)
